5-Iodo-3-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-3-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOZBUHGHONMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 5 Iodo 3 Methyl 1h Indazole and Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 5-Iodo-3-methyl-1H-indazole, the spectrum is expected to show distinct signals for the methyl protons, the N-H proton, and the aromatic protons on the indazole ring.
The aromatic region would display signals corresponding to the protons at positions 4, 6, and 7. The iodine at position 5 strongly influences the electronic environment of the neighboring protons at C4 and C6. The proton at C4 would likely appear as a doublet, coupled to the proton at C6 (a small meta-coupling might be negligible). The proton at C6 would appear as a doublet of doublets, coupled to both H4 and H7. The proton at C7 would appear as a doublet, coupled to H6. Coupling constants (J-values) are crucial for confirming these assignments, with ortho-coupling typically in the range of 7-9 Hz. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | Variable (e.g., 10-13) | broad singlet | - |
| H4 | ~7.8-8.0 | doublet | J(H4,H6) ~1.5-2.0 |
| H6 | ~7.4-7.6 | doublet of doublets | J(H6,H7) ~8.5-9.0, J(H6,H4) ~1.5-2.0 |
| H7 | ~7.1-7.3 | doublet | J(H7,H6) ~8.5-9.0 |
Note: Predicted values are based on general principles and data from analogous structures.
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts are sensitive to the electronic effects of substituents. The presence of the electron-withdrawing iodine atom at C5 is expected to cause a significant downfield shift for C5, while the carbon atom itself (C-I) will appear at a characteristic upfield chemical shift.
Based on data for 5-Iodo-3-phenyl-1H-indazole, where the C5-I carbon appears at 84.70 ppm, a similar shift can be anticipated for this compound. rsc.org The methyl carbon (C-CH₃) is expected to have a signal in the upfield region, typically around 10-15 ppm. The other aromatic carbons will have shifts influenced by their position relative to the nitrogen atoms and the iodo-substituent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | ~142-145 |
| C3a | ~120-123 |
| C4 | ~128-130 |
| C5 | ~85-88 |
| C6 | ~133-136 |
| C7 | ~110-113 |
| C7a | ~139-141 |
Note: Predicted values are based on general principles and data from analogous structures like 5-Iodo-3-phenyl-1H-indazole. rsc.org
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing neighbor-neighbor relationships. For this compound, a COSY spectrum would show cross-peaks connecting H7 with H6, and H6 with H4, confirming their connectivity in the benzene (B151609) ring portion of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals (H4, H6, H7, and CH₃) to their corresponding carbon signals (C4, C6, C7, and the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for mapping out the entire molecular framework. For instance, the methyl protons (CH₃) would show a correlation to the C3 carbon, confirming the position of the methyl group. Correlations from the N-H proton to C3a and C7a would help assign these quaternary carbons.
Solid-state NMR (ssNMR), often using the Cross-Polarization Magic-Angle Spinning (CPMAS) technique, provides structural information about materials in their solid, crystalline state. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local environment and packing in the crystal lattice. This technique is crucial for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov For this compound, CPMAS ¹³C NMR could be used to identify the number of crystallographically independent molecules in the unit cell (indicated by signal splitting) and to probe intermolecular interactions.
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups.
For this compound, key expected vibrational bands include:
N-H stretch: A broad band typically appears in the region of 3100-3300 cm⁻¹ in the IR spectrum.
C-H stretch (aromatic and methyl): Signals for aromatic C-H stretching are found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=C and C=N stretching: These vibrations from the aromatic and pyrazole (B372694) rings typically occur in the 1450-1620 cm⁻¹ region.
N-H bend: This bending vibration is usually observed in the 1500-1600 cm⁻¹ range.
C-I stretch: The carbon-iodine bond vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
Data for the analog 5-Iodo-3-phenyl-1H-indazole shows characteristic IR peaks at 1476, 906, 774, and 696 cm⁻¹, corresponding to the vibrations of the substituted indazole ring system. rsc.org A similar pattern would be expected for the 3-methyl analog, with additional bands corresponding to the methyl group's vibrations. Raman spectroscopy can be particularly useful for identifying stretches of non-polar bonds. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of a compound's elemental composition and thus its molecular formula.
For this compound (C₈H₇IN₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.
Calculation: (8 * 12.000000) + (8 * 1.007825) + (1 * 126.904473) + (2 * 14.003074) = 258.97267
An HRMS experiment using a technique like Electrospray Ionization (ESI) would be expected to find a peak for the [M+H]⁺ ion at an m/z value that matches this calculated mass to within a few parts per million (ppm), unequivocally confirming the molecular formula. rsc.org
In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. researchgate.netnih.gov When the ionized molecule breaks apart in the mass spectrometer, it forms characteristic fragment ions. For this compound, common fragmentation pathways would likely include:
Loss of an iodine radical (•I): This would result in a significant fragment ion at m/z corresponding to [M-I]⁺.
Loss of HCN or N₂: Cleavage of the pyrazole ring can lead to the loss of small, stable neutral molecules.
Cleavage of the methyl group: Loss of a methyl radical (•CH₃) could also be observed.
Analysis of the masses of these fragments helps to piece together the structure of the parent molecule.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
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Computational and Theoretical Investigations of 5 Iodo 3 Methyl 1h Indazole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For the indazole scaffold, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in providing reliable geometric and electronic data. acs.orgnih.gov
The first step in the computational analysis of 5-Iodo-3-methyl-1H-indazole is to determine its most stable three-dimensional structure through geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule.
The indazole ring system is expected to be largely planar, a characteristic feature of aromatic systems. A key aspect of indazole chemistry is the existence of two primary tautomers: 1H-indazole and 2H-indazole. mdpi.com Computational studies on the parent indazole molecule and its derivatives consistently show that the 1H-tautomer is the most thermodynamically stable form in both gas and aqueous phases. researchgate.net Therefore, computational analyses are typically performed on the 1H-tautomer of this compound.
The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. The presence of the iodine atom at the C5 position is expected to result in a C-I bond length of approximately 2.10 Å, while the methyl substitution at C3 introduces specific steric and electronic effects that influence the local geometry.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
Note: These are representative values based on DFT studies of similar iodo-substituted indazole structures.
| Parameter | Predicted Value |
| Bond Length C5-I | ~2.11 Å |
| Bond Length N1-N2 | ~1.35 Å |
| Bond Length C3-C(methyl) | ~1.50 Å |
| Dihedral Angle (Indazole Ring) | < 1.0° |
Frontier Molecular Orbital (FMO) theory is vital for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua For this compound, DFT calculations can map the electron density distribution of these orbitals and determine their energy levels. The iodine and methyl substituents will influence the energies and spatial distribution of the HOMO and LUMO across the indazole framework.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
Note: Values are hypothetical but representative for similar heterocyclic compounds. nih.govresearchgate.net
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.75 |
DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with the B3LYP functional, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). acs.orgnih.gov Calculations for this compound would predict distinct signals for the aromatic protons, the methyl protons, and the carbons of the indazole ring. The heavy iodine atom is known to influence the chemical shift of the adjacent C5 carbon.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.govresearchgate.net This method calculates the energies of electronic transitions, such as π→π* and n→π*, which correspond to the absorption maxima (λ_max) observed experimentally.
Table 3: Predicted Spectroscopic Data for this compound
Note: These predicted values are based on computational studies of analogous indazole derivatives.
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) - Methyl Protons | ~2.5 ppm |
| ¹H NMR | Chemical Shift (δ) - Aromatic Protons | 7.0 - 8.0 ppm |
| ¹³C NMR | Chemical Shift (δ) - C5 (Iodine-bearing) | ~95 ppm |
| UV-Vis | λ_max (π→π*) | ~280-300 nm |
Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants and products.
DFT calculations can determine the activation energies required to overcome these transition state barriers. acs.org This allows for the prediction of the most likely reaction pathways. For instance, in reactions such as palladium-catalyzed cross-coupling at the C5-iodo position, computational analysis can model the intermediates and transition states to elucidate the step-by-step mechanism and explain the observed regioselectivity and yield.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations are particularly useful for studying:
Solvent Effects: Understanding how the molecule interacts with solvent molecules, such as water. By analyzing radial distribution functions (RDFs), it's possible to determine how solvent molecules arrange themselves around the solute, which is critical for predicting solubility and stability in different environments. researchgate.net
Quantum Chemical Calculations of Reactivity Descriptors
From the HOMO and LUMO energies obtained through DFT, a range of global reactivity descriptors can be calculated. These parameters, based on conceptual DFT, quantify the reactivity of a molecule. nih.govresearchgate.net
Key reactivity descriptors include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."
Chemical Softness (S): The reciprocal of hardness; "soft" molecules are more polarizable and reactive.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds. researchgate.net
Table 4: Global Reactivity Descriptors and Their Formulas
Note: I = -E_HOMO (Ionization Potential), A = -E_LUMO (Electron Affinity)
| Descriptor | Formula | Significance |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation |
| Chemical Softness (S) | 1 / (2η) | Tendency to be reactive |
| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic character |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) is a computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. The MEP surface is color-coded to indicate different potential regions: red signifies areas of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential. This analysis is crucial for predicting how a molecule will interact with other reagents, substrates, or biological receptors.
For this compound, the MEP map is expected to reveal a complex electronic landscape shaped by the fused heterocyclic rings and the distinct electronic nature of its substituents.
Predicted MEP Characteristics:
Nucleophilic Regions (Negative Potential): The most significant negative potential (red/yellow regions) is anticipated to be localized on the nitrogen atoms of the indazole ring due to their lone pairs of electrons. The N2 atom, in particular, is often a primary site for electrophilic attack and alkylation in indazole systems. researchgate.net The fused benzene (B151609) ring, enriched by the electron-donating effect of the N1-H group, will also exhibit negative potential, making it susceptible to electrophilic substitution.
Electrophilic Regions (Positive Potential): A region of positive electrostatic potential (a "σ-hole") is expected on the iodine atom along the axis of the C-I bond. This phenomenon, known as halogen bonding, makes the iodine atom an electrophilic center capable of forming attractive interactions with nucleophiles or electron donors. Additionally, the hydrogen atom attached to the N1 nitrogen (the acidic proton) would exhibit a distinct region of positive potential, highlighting its susceptibility to deprotonation by a base.
Influence of Substituents: The methyl group at the C3 position is a weak electron-donating group, which would slightly increase the electron density in its vicinity. The iodine atom at C5 has a dual electronic effect: it is inductively electron-withdrawing but can donate electron density via resonance. DFT calculations on similar halo-indazoles show that halogen substituents deactivate the ring towards electrophilic substitution. nih.gov
These features suggest that this compound has multiple sites for potential chemical interactions, including protonation and alkylation at the nitrogen atoms, electrophilic attack on the benzene ring, and halogen bonding at the iodine atom.
Illustrative Data Table: Predicted MEP Values at Key Sites This table is a hypothetical representation of expected MEP values (in kcal/mol) for illustrative purposes, as specific published data for this molecule is unavailable.
| Atomic Site | Predicted MEP Value Range (kcal/mol) | Inferred Reactivity |
|---|---|---|
| N1-H (Proton) | +35 to +50 | Highly Electrophilic / Acidic Site |
| N2 Atom | -40 to -55 | Strongly Nucleophilic Site |
| Iodine Atom (σ-hole) | +15 to +25 | Electrophilic Site for Halogen Bonding |
| Benzene Ring Face (π-system) | -10 to -20 | Nucleophilic Region |
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method provides quantitative insight into the electronic interactions that stabilize a molecule. A key aspect of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions reveals the extent of electron delocalization, also known as hyperconjugation.
Predicted NBO Findings:
Lone Pair Delocalization: Significant stabilization would be expected from the delocalization of the nitrogen lone pairs. The lone pair of the N2 atom (LP(N2)) is predicted to donate electron density into the antibonding π* orbitals of the adjacent C3=N2 and N1-N2 bonds. Similarly, the lone pair of the N1 atom (LP(N1)) would delocalize into the adjacent π* orbitals of the benzene ring. These interactions are fundamental to the aromaticity and electronic structure of the indazole core.
π-System Interactions: Strong interactions would be observed among the π orbitals of the fused ring system, reflecting its aromatic character. Electron delocalization from the π bonds of the benzene ring (donor) into the π* antibonding orbitals of the pyrazole (B372694) ring (acceptor), and vice-versa, would be significant.
Substituent Effects:
Iodine: The iodine atom possesses lone pairs that can donate into the π* system of the benzene ring (LP(I) → π(C4-C5) / π(C5-C6)). This mesomeric effect would be quantified by the NBO analysis.
Methyl Group: Hyperconjugation from the C-H bonds of the methyl group into the adjacent π* orbital of the indazole ring (σ(C-H) → π*(C3-C3a)) would contribute a smaller, but notable, amount of stabilization energy.
Intramolecular Hydrogen Bonding: While not a classic hydrogen bond, a weak interaction between the N2 lone pair and the σ* antibonding orbital of the N1-H bond might be observed, contributing to the stability of the 1H-tautomer.
The magnitude of these E(2) stabilization energies quantifies the strength of the electronic interactions, confirming the key delocalization pathways within the molecule.
Illustrative Data Table: Predicted Major NBO Donor-Acceptor Interactions This table is a hypothetical representation of expected NBO analysis results for illustrative purposes, as specific published data for this molecule is unavailable. E(2) is the stabilization energy.
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N2) | π* (C3-N2) | ~40-50 | Lone Pair Delocalization |
| π (C5-C6) | π* (C4-C3a) | ~20-25 | π-Conjugation |
| LP (I) | π* (C5-C6) | ~5-10 | Resonance (Halogen) |
| σ (C-H) of CH₃ | π* (C3-N2) | ~2-5 | Hyperconjugation |
| π (Benzene Ring) | π* (Pyrazole Ring) | ~15-20 | Ring-Ring π-Conjugation |
Reactivity and Transformational Chemistry of 5 Iodo 3 Methyl 1h Indazole
Cross-Coupling Reactions at the Haloaryl Moiety (Iodine at C-5)
The iodine atom at the C-5 position of the indazole ring serves as a prime handle for transition metal-catalyzed cross-coupling reactions. This functionality is significantly more reactive than corresponding bromine or chlorine substituents, enabling carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions. Such reactions are fundamental in medicinal chemistry for synthesizing complex molecules from readily available building blocks.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For 5-Iodo-3-methyl-1H-indazole, this reaction facilitates the introduction of various aryl or heteroaryl groups at the C-5 position. The reaction is typically catalyzed by a palladium(0) complex. In some cases, protection of the N-H group of the indazole may be necessary to prevent side reactions, though successful couplings on unprotected indazoles have also been reported. youtube.commdma.ch Microwave irradiation has been shown to significantly shorten reaction times and improve yields for Suzuki reactions on related halo-spiro[indole] systems. bldpharm.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 (µW) | High |
| (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to High |
| Pyridine-3-boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 90 | Good |
The Heck reaction enables the vinylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. leah4sci.com This reaction allows for the introduction of olefinic side chains at the C-5 position of the indazole core. The reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst. While iodoindazoles are highly reactive substrates for Heck couplings, careful optimization of the catalyst, ligand, and base is often necessary to achieve high yields and selectivity. uci.edu
Table 2: General Conditions for Heck Reaction
| Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) |
| Methyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 |
| Styrene | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | 110 |
| n-Butyl acrylate | Pd/C | None | NaOAc | DMA | 120 |
The Sonogashira coupling is a highly effective method for attaching terminal alkynes to aryl halides, creating substituted alkynes. researchgate.netyoutube.com This reaction, co-catalyzed by palladium and copper complexes, proceeds readily with this compound due to the high reactivity of the carbon-iodine bond. uci.edu Studies on dihalo-indazoles have shown that Sonogashira couplings are highly regioselective, occurring preferentially at the iodo-substituted position over a bromo-substituted one. wikipedia.orgrsc.org This allows for sequential functionalization. For some substrates, protection of the indazole nitrogen is performed to ensure high yields. mdma.ch
Table 3: Typical Conditions for Sonogashira Coupling
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-50 |
| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 60 |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | Toluene | 70 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.gov This reaction is a powerful tool for synthesizing 5-amino-3-methyl-1H-indazole derivatives, which are important substructures in many biologically active compounds. chemicalbook.com The choice of ligand for the palladium catalyst is crucial for the reaction's success and generality, with sterically hindered biarylphosphine ligands often providing the best results. The reaction is compatible with a wide range of primary and secondary amines.
Table 4: Common Conditions for Buchwald-Hartwig Amination
| Amine | Pd Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 |
| Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |
| Benzylamine | G3-XPhos | (Internal) | LHMDS | THF | 65 |
Functionalization of the Methyl Group at C-3 (e.g., Oxidation, Halogenation)
The methyl group at the C-3 position offers another site for chemical modification, although it is generally less reactive than the C-5 iodine. Transformations at this position typically require more forcing conditions or specific reagents to activate the benzylic C-H bonds.
One common transformation is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org This Wohl-Ziegler reaction would convert the C-3 methyl group into a bromomethyl group, which is a versatile intermediate for subsequent nucleophilic substitution reactions.
Further oxidation of the methyl group is also a potential synthetic route. This can be achieved in a stepwise manner. For instance, the methyl group could be oxidized to an aldehyde, which can then be further oxidized to a carboxylic acid. researchgate.net Direct oxidation to the carboxylic acid can also be achieved using strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are classic choices, although milder, more modern methods utilizing catalysts and co-oxidants are often preferred. organic-chemistry.org For example, aldehydes can be efficiently oxidized to carboxylic acids using Oxone in DMF. mdma.ch These transformations provide access to 5-iodo-1H-indazole-3-carboxylic acid and its derivatives, which are valuable building blocks.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Indazole Core
Electrophilic aromatic substitution (EAS) provides a pathway to introduce additional functional groups onto the benzene portion of the indazole core. organic-chemistry.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fused pyrazole (B372694) ring, the C-3 methyl group, and the C-5 iodo group. organicchemistrytutor.com
The indazole ring system itself influences reactivity. The nitrogen atoms in the pyrazole ring are electron-withdrawing by induction, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. However, they can also donate lone-pair electrons through resonance, which can influence regioselectivity.
The substituents on the benzene ring have well-understood effects:
C-3 Methyl Group: As an alkyl group, it is a weak activating group and an ortho, para-director. researchgate.net
C-5 Iodo Group: Halogens are deactivating due to their inductive effect but are ortho, para-directing because of their ability to stabilize the cationic intermediate (arenium ion) through resonance. leah4sci.com
Considering these combined effects, the most probable sites for electrophilic attack on this compound are the C-4 and C-7 positions. The C-4 position is ortho to the C-5 iodo group, while the C-7 position is ortho to the fused pyrazole ring's nitrogen at position 1. Steric hindrance may also play a role in favoring one position over the other. For example, nitration with nitric and sulfuric acid or halogenation with Br₂ and a Lewis acid would be expected to yield a mixture of 4- and 7-substituted products. Studies on the halogenation of 2-substituted indazoles have shown that substitution can occur at the C3, C5, and C7 positions, highlighting the reactivity of these sites. rsc.org
Reactions at the Indazole Nitrogen Atoms (N1 and N2)
The presence of two nitrogen atoms in the pyrazole moiety of the indazole ring allows for reactions such as alkylation, acylation, and oxidation. The regioselectivity of these reactions—whether they occur at the N1 or N2 position—is a central theme in indazole chemistry and is influenced by a combination of steric, electronic, and reaction-condition-dependent factors. nih.govbeilstein-journals.org
N-Alkylation
The direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted isomers, and achieving regioselectivity is a significant synthetic challenge. nih.gov The outcome is highly dependent on the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.org
The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgd-nb.info Consequently, reactions that allow for thermodynamic equilibration often favor the N1-substituted product. nih.gov The regioselectivity of N-alkylation is influenced by several key factors:
Steric Effects: Substituents at the C3 position, such as the methyl group in this compound, can sterically hinder the adjacent N2 atom, thereby favoring alkylation at the more accessible N1 position. Studies on various 3-substituted indazoles have shown that bulky groups at C3 lead to high N1 selectivity. nih.gov
Electronic Effects: The electronic nature of substituents on the benzene ring also plays a crucial role. Electron-withdrawing groups, particularly at the C7 position, have been shown to confer excellent N2 regioselectivity. nih.govbeilstein-journals.org The iodo group at the C5 position has a modest electronic influence and is not expected to strongly direct the reaction to either nitrogen.
Reaction Conditions: The choice of base and solvent system is critical. The use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 selectivity, particularly for indazoles with C3 substituents. nih.govd-nb.info In contrast, using bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) often results in poor selectivity and mixtures of isomers.
| Substrate Type | Conditions (Base/Solvent) | Major Product | Controlling Factors | Reference |
|---|---|---|---|---|
| 3-Substituted Indazoles (e.g., 3-COMe, 3-tert-butyl) | NaH / THF | N1-alkylated | Steric hindrance at N2; formation of a tight ion pair favoring N1 attack. | nih.govd-nb.info |
| 7-Nitro or 7-Carboxy-indazoles | NaH / THF | N2-alkylated | Strong electron-withdrawing group at C7 electronically favors N2. | nih.govbeilstein-journals.org |
| Substituted Indazoles | K₂CO₃ / DMF | Mixture of N1 and N2 | Poor regioselectivity under these common conditions. | |
| General Indazoles | Mitsunobu Conditions | N2-alkylated | Reaction conditions show a kinetic preference for the N2 position. | nih.gov |
For this compound, alkylation using NaH in THF would be predicted to favor the N1-alkylated product due to the steric influence of the C3-methyl group.
N-Acylation
N-acylation of indazoles generally shows a strong preference for substitution at the N1 position. d-nb.info This selectivity is often attributed to the greater thermodynamic stability of the N1-acylindazole isomer. Even if the initial kinetic product is the N2-acyl derivative, it can isomerize to the more stable N1 product under the reaction conditions. nih.govd-nb.info Various methods have been developed to achieve high yields and selectivity for N1-acylation, including electrochemical approaches that generate an indazole anion followed by reaction with an acid anhydride.
| Reaction Type | Reagents | Major Product | Key Feature | Reference |
|---|---|---|---|---|
| Thermodynamic Control | Acid Chloride / Base | N1-acylated | Formation of the thermodynamically more stable isomer. | d-nb.info |
| Isomerization-driven | Acylating Agent | N1-acylated | Initial N2-acylation is followed by rearrangement to the N1 product. | nih.gov |
General methods for the synthesis of indazole N-oxides have been reported. For example, the thermal 1,7-electrocyclization of an azomethine ylide derived from 2-nitrobenzaldehyde (B1664092) and sarcosine (B1681465) can produce a 2-methyl-2H-indazole 1-oxide. thieme-connect.de While this demonstrates the formation of an N-oxide on an indazole core, it is a specific synthetic route rather than a direct oxidation of a pre-formed indazole. Direct oxidation of indazoles can be challenging and may lead to complex product mixtures or ring-opening, depending on the oxidant and substrate.
Research into the synthesis and reactivity of indazole N-oxides is an active area, with some studies focusing on their potential biological activities. The development of reliable and general methods for the direct N-oxidation of substituted indazoles remains a topic of interest in synthetic chemistry.
Advanced Applications and Research Directions of 5 Iodo 3 Methyl 1h Indazole in Chemical Synthesis
Role as a Precursor for Structurally Diverse Heterocyclic Systems
The presence of an iodine atom at the 5-position of the indazole ring makes 5-iodo-3-methyl-1H-indazole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of structurally diverse heterocyclic systems.
Suzuki-Miyaura Coupling: This reaction is extensively used to introduce aryl or heteroaryl substituents at the 5-position of the indazole core. By reacting this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base, a broad range of 5-aryl- or 5-heteroaryl-3-methyl-1H-indazoles can be synthesized. This methodology is crucial for creating molecules with extended conjugation and diverse electronic properties.
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties, leading to the formation of 5-alkynyl-3-methyl-1H-indazoles. These compounds are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, to construct more complex fused heterocyclic systems.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the introduction of a wide range of primary and secondary amines at the 5-position of the indazole ring. This is a key strategy for the synthesis of 5-amino-3-methyl-1H-indazole derivatives, which are important pharmacophores in many biologically active molecules.
Heck and Stille Couplings: The Heck reaction can be employed to introduce vinyl groups, while the Stille coupling allows for the introduction of various organotin-derived fragments, further expanding the diversity of accessible heterocyclic structures from this versatile precursor.
The following table summarizes the types of heterocyclic systems that can be generated from this compound via various cross-coupling reactions.
| Cross-Coupling Reaction | Reactant | Resulting Heterocyclic System |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | 5-Aryl/Heteroaryl-3-methyl-1H-indazoles |
| Sonogashira | Terminal Alkynes | 5-Alkynyl-3-methyl-1H-indazoles |
| Buchwald-Hartwig | Primary/Secondary Amines | 5-Amino-3-methyl-1H-indazoles |
| Heck | Alkenes | 5-Vinyl-3-methyl-1H-indazoles |
| Stille | Organostannanes | 5-Substituted-3-methyl-1H-indazoles |
Building Block in Target-Oriented Synthesis of Complex Organic Molecules
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound serves as a key building block in the target-oriented synthesis of complex organic molecules, particularly in the development of kinase inhibitors for cancer therapy.
The strategic placement of the iodo group allows for late-stage functionalization, a highly desirable feature in drug discovery programs. This enables the synthesis of a series of analogues with diverse substituents at the 5-position for structure-activity relationship (SAR) studies. For instance, the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
Research has demonstrated the utility of substituted indazoles as potent inhibitors of various kinases, including those involved in cell signaling pathways critical for tumor growth and proliferation. The ability to readily modify the 5-position of the 3-methyl-1H-indazole core allows for the fine-tuning of inhibitor potency and selectivity.
Utilization in the Development of Chemical Probes and Imaging Agents
The development of chemical probes and imaging agents is crucial for understanding biological processes at the molecular level. While direct applications of this compound in this area are still emerging, its chemical properties make it a promising candidate for the synthesis of such tools.
Fluorescent Probes: The indazole nucleus can be elaborated through cross-coupling reactions to incorporate fluorophores. For example, coupling with fluorescent boronic acids or alkynes can yield novel fluorescent probes. These probes can be designed to target specific biomolecules, allowing for their visualization and tracking within living cells. The photophysical properties of these probes can be tuned by varying the substituent introduced at the 5-position.
Positron Emission Tomography (PET) Imaging Agents: The iodine atom in this compound can be replaced with a positron-emitting isotope of iodine, such as ¹²⁴I, to create PET imaging agents. This radiolabeling would allow for the non-invasive in vivo imaging of the distribution and target engagement of indazole-based molecules. This approach holds significant potential for preclinical and clinical studies of novel drug candidates.
Design of Compound Libraries for Chemical Biology Studies
Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery and chemical biology. This compound is an ideal scaffold for the design and synthesis of diverse compound libraries. The reactivity of the iodo group allows for the parallel synthesis of a large number of derivatives with different substituents at the 5-position.
By employing a variety of coupling partners in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, libraries of 5-substituted-3-methyl-1H-indazoles can be rapidly generated. These libraries can then be screened against a wide range of biological targets to identify novel hits for drug discovery or to probe the function of specific proteins. The structural diversity that can be achieved from this single precursor makes it a valuable asset in the exploration of chemical space.
Integration into Multi-Component Reaction Methodologies
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. The integration of this compound into MCR methodologies has the potential to rapidly generate novel and complex heterocyclic scaffolds.
While specific examples of the direct use of this compound in well-known MCRs like the Ugi or Passerini reactions are not yet widely reported, its functional groups offer opportunities for such applications. For instance, the indazole's N-H bond could potentially participate as the amine component in certain MCRs after suitable activation or modification. Furthermore, derivatives of this compound, where the iodo group is transformed into another reactive functional group (e.g., an aldehyde or a carboxylic acid), could serve as key components in various MCRs, leading to the rapid assembly of complex and drug-like molecules.
Potential Applications in Materials Science for Unique Properties
The unique electronic and structural properties of the indazole ring system suggest that derivatives of this compound could find applications in materials science. The ability to introduce a wide range of functional groups at the 5-position through cross-coupling reactions opens up possibilities for creating novel materials with tailored properties.
Organic Electronics: By incorporating this compound into polymeric structures via polymerization of its functionalized derivatives, it may be possible to develop new conductive or semi-conductive polymers. The electronic properties of these materials could be tuned by the choice of substituents on the indazole core, potentially leading to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Functional Coatings and Polymers: The indazole moiety can also impart specific properties such as thermal stability, and unique photophysical characteristics to polymers and coatings. The versatility of this compound as a monomer precursor allows for the design of materials with a wide range of functionalities.
Structure Activity Relationship Sar and Molecular Interaction Studies of Substituted Indazoles
Influence of Iodine at the C-5 Position on Molecular Recognition
The substitution of a halogen atom onto a drug scaffold can significantly alter its pharmacokinetic and pharmacodynamic properties. The iodine atom at the C-5 position of the indazole ring is particularly influential due to its size, polarizability, and ability to form specific non-covalent interactions.
One of the most significant contributions of the iodine substituent is its capacity to engage in halogen bonding . This is a highly directional, non-covalent interaction between the electropositive region on the surface of the iodine atom (the σ-hole) and an electron-rich atom, such as an oxygen or nitrogen, in a biological macromolecule. This interaction can enhance binding affinity and confer selectivity for a specific target. While many studies focus on iodine at the C-3 position, the principles of halogen bonding are applicable to any position on the ring. wuxibiology.com
Furthermore, the presence of iodine at the C-5 position increases the molecule's lipophilicity, which can affect its ability to cross cell membranes and its distribution within the body. The iodine atom also enhances the reactivity of the molecule, making it a valuable intermediate for synthetic chemists to create more complex structures through reactions like transition metal-catalyzed cross-coupling. chim.itchemimpex.com
Recent research has explored the bioactivity of N-substituted 5-Iodo-3-methylindazoles as potential therapeutic candidates against type 2 diabetes mellitus (T2DM). dntb.gov.ua In these studies, the substituted indazole core was evaluated for its inhibitory activity against enzymes such as α-glucosidase and α-amylase. Molecular docking simulations revealed that these compounds align within the enzyme active sites, suggesting that the substituents at the C-5 position play a role in the molecule's orientation and interaction profile. dntb.gov.ua
| Property | Influence of C-5 Iodine | Significance in Molecular Recognition |
|---|---|---|
| Halogen Bonding | Acts as a halogen bond donor. | Provides additional, specific binding interactions, potentially increasing affinity and selectivity. |
| Lipophilicity | Increases overall lipophilicity. | Affects solubility, membrane permeability, and potential for hydrophobic interactions. |
| Size/Sterics | Adds significant bulk to the scaffold. | Influences how the molecule fits into a binding pocket and can dictate binding orientation. |
| Synthetic Handle | Enhances reactivity for cross-coupling reactions. chemimpex.com | Allows for the synthesis of diverse analogues for SAR studies. |
Role of the Methyl Group at the C-3 Position in Ligand-Receptor Binding
The C-3 position of the indazole ring is a critical site for functionalization, and modifications at this position have a profound impact on biological activity. chim.itmdpi.com The presence of a small, non-polar methyl group at C-3 in 5-Iodo-3-methyl-1H-indazole contributes to the molecule's interaction profile primarily through steric and hydrophobic effects.
The methyl group increases the lipophilicity of the indazole core, promoting favorable hydrophobic interactions with non-polar amino acid residues within a protein's binding pocket. These interactions are crucial for stabilizing the ligand-receptor complex. In the context of kinase inhibition, for example, the C-3 position often points towards the solvent-exposed region, and a methyl group can occupy a small hydrophobic pocket, thereby enhancing binding affinity.
Impact of N-Substitution Patterns on Interaction Profiles
The indazole ring possesses two nitrogen atoms, N-1 and N-2, which can be substituted, typically via alkylation or arylation. nih.govpnrjournal.com The choice of substitution pattern is a key strategic decision in the design of indazole-based drugs, as it dictates the geometry of the molecule and the availability of the ring's hydrogen-bonding functionalities. nih.gov
The unsubstituted 1H-indazole, such as this compound, exists in tautomeric forms, with the 1H-tautomer being thermodynamically more stable than the 2H-tautomer. nih.govnih.gov This means the proton resides on the N-1 nitrogen, leaving the N1-H group available as a hydrogen bond donor and the N-2 nitrogen's lone pair of electrons as a hydrogen bond acceptor.
Direct alkylation of the 1H-indazole core often leads to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity can be challenging. nih.gov The outcome is highly dependent on reaction conditions (base, solvent) and the electronic and steric properties of other substituents on the indazole ring. d-nb.infonih.gov
N-1 Substitution: When the N-1 position is substituted (e.g., with an alkyl or aryl group), the crucial N1-H hydrogen bond donor is lost. This fundamentally changes the interaction profile. The molecule can no longer act as a hinge-binder in many kinases in the traditional sense. However, the substituent itself can form new, productive interactions within the binding site.
N-2 Substitution: Substitution at the N-2 position also removes the N1-H proton (as the molecule exists as a 2H-indazole). This modification alters the vector and position of the substituent relative to the core, opening up different regions of the binding pocket for interaction. Studies have shown that electron-withdrawing groups at the C-7 position can favor N-2 alkylation. nih.gov
The decision to leave the indazole unsubstituted at the nitrogen positions or to selectively functionalize N-1 or N-2 is therefore a critical element of SAR, allowing medicinal chemists to fine-tune the molecule's interaction with its biological target. rsc.org
Analysis of Hydrogen Bonding and Hydrophobic Interactions with Biological Macromolecules
The interaction of this compound with biological macromolecules is governed by a combination of hydrogen bonding and hydrophobic interactions. The indazole nucleus itself provides key features for these interactions. nih.govacs.org
Hydrogen Bonding: The 1H-indazole scaffold contains both a hydrogen bond donor (the proton on the N-1 nitrogen) and a hydrogen bond acceptor (the lone pair of electrons on the N-2 nitrogen). pharmablock.com This dual functionality is a key advantage over its bioisostere, indole (B1671886), which only possesses a hydrogen bond donor.
N1-H Donor: The N1-H group is crucial for the activity of many indazole-based inhibitors, particularly kinase inhibitors, where it often forms a key hydrogen bond with the backbone of the "hinge" region of the enzyme active site.
N2 Acceptor: The N2 nitrogen can accept a hydrogen bond from a suitable donor group on the protein, providing an additional anchor point that can increase affinity and selectivity. The accessibility of this nitrogen for interaction can be influenced by the surrounding molecular environment. nih.gov
Hydrophobic Interactions: The bicyclic aromatic structure of the indazole core provides a significant surface area for hydrophobic and van der Waals interactions.
Aromatic Core: The benzene (B151609) portion of the scaffold can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
C-3 Methyl Group: As discussed previously, the methyl group at the C-3 position contributes to hydrophobic interactions, often fitting into small, non-polar sub-pockets.
Molecular docking studies of related N-substituted 5-iodo-3-methylindazoles with enzymes like α-glucosidase have shown the importance of both hydrogen bonding and hydrophobic contacts with active site residues for potent inhibition. dntb.gov.ua
Investigation of Binding to Enzyme Active Sites and Modulation of Signaling Pathways
The indazole scaffold is a cornerstone in the development of enzyme inhibitors, particularly for protein kinases, which are critical regulators of cellular signaling pathways. pharmablock.comchim.it The specific structure of this compound makes it a suitable candidate for targeting such enzymes.
Indazole derivatives have been successfully developed as inhibitors for a multitude of kinases, including Tyrosine Threonine Kinase (TTK), Polo-like kinase 4 (PLK4), Fibroblast growth factor receptors (FGFRs), and the BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukaemia. nih.govsemanticscholar.orgnih.govnih.gov The typical binding mode for these inhibitors involves the indazole core acting as a hinge-binder. The N1-H group forms a hydrogen bond with a backbone carbonyl oxygen in the kinase hinge region, while the N-2 atom accepts a hydrogen bond from a backbone N-H group. The rest of the molecule then extends into the ATP-binding pocket, where substituents at positions like C-3 and C-5 can form specific interactions that determine potency and selectivity.
Beyond kinases, indazole-containing compounds have been investigated as inhibitors for other enzyme classes. For instance, they have shown promise as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and Poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, a study focused on 5-iodo-3-methylindazole derivatives demonstrated their ability to inhibit α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes. dntb.gov.ua This indicates that the this compound scaffold is versatile and has the potential to modulate various signaling pathways by targeting different classes of enzymes.
| Enzyme Class | Examples | Role of Indazole Scaffold |
|---|---|---|
| Protein Kinases | TTK, PLK4, FGFRs, BCR-ABL nih.govnih.gov | Acts as a hinge-binding pharmacophore, mimicking the adenine (B156593) region of ATP. |
| Metabolic Enzymes | IDO1, α-glucosidase, α-amylase nih.govdntb.gov.ua | Interacts with active site residues through a combination of hydrogen bonds and hydrophobic interactions. |
| DNA Repair Enzymes | PARP nih.gov | Occupies the nicotinamide (B372718) binding pocket, preventing enzyme function. |
Comparative Bioisosteric Analysis with Related Aromatic Scaffolds (e.g., Indoles)
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. cambridgemedchemconsulting.com The indazole ring is widely recognized as a classical bioisostere of indole. pharmablock.comresearchgate.netnih.govmdpi.com This relationship is central to understanding the utility of the this compound scaffold.
Indazole vs. Indole: Both indazole and indole are 10-π-electron bicyclic aromatic heterocycles of similar size and shape. They both possess an N-H group that can serve as a critical hydrogen bond donor in interactions with biological targets. pharmablock.com The key difference lies in the presence of the pyridinic N-2 nitrogen atom in the indazole's five-membered ring.
This additional nitrogen atom has several important consequences:
Additional H-Bond Acceptor: The N-2 nitrogen provides a hydrogen bond acceptor site, which is absent in indole. This allows for an additional stabilizing interaction with a receptor, which can lead to enhanced binding affinity and potency. pharmablock.com
Modified Physicochemical Properties: The presence of the second nitrogen atom alters the electronic distribution of the ring system, affecting properties such as pKa, dipole moment, and solubility. This can lead to improved pharmacokinetic properties, such as better metabolic stability or oral bioavailability, compared to the corresponding indole analogue.
Different Exit Vectors: The geometry of substituents attached to the indazole core differs from that of an indole, potentially allowing for better access to or interaction with different regions of a target's binding site.
The successful replacement of an indole with an indazole has been demonstrated in numerous drug discovery programs, including the development of antagonists for the serotonin (B10506) 5HT3 receptor and inhibitors for PI3Kδ. researchgate.netnih.gov This validates the use of indazole as a "bio-equivalent" that can offer advantages over the indole scaffold, making it a highly valuable component in the medicinal chemist's toolkit. pharmablock.comacs.org
Future Perspectives in 5 Iodo 3 Methyl 1h Indazole Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted indazoles, including 5-Iodo-3-methyl-1H-indazole, often relies on multi-step processes that may involve harsh reagents and produce significant waste. A primary future objective is the development of more efficient, economical, and environmentally friendly synthetic routes.
Green Chemistry Approaches: Future methodologies will likely prioritize the principles of green chemistry. This includes the use of safer solvents, minimizing the generation of hazardous byproducts, and improving atom economy. Research may focus on replacing traditional iodinating agents like molecular iodine (I₂) used with strong bases like KOH with more benign alternatives. chim.it
Catalytic Systems: There is a growing need for novel catalytic systems, potentially involving transition metals or organocatalysts, to facilitate the direct and regioselective synthesis of this compound. This would circumvent the need for protecting groups and reduce the number of synthetic steps.
Flow Chemistry: The application of continuous flow chemistry could offer significant advantages over traditional batch processing. Flow synthesis can provide better control over reaction parameters (temperature, pressure, reaction time), improve safety, and allow for easier scalability, making the production of this compound more efficient and reproducible.
Electrochemical Synthesis: Electrochemical methods represent a sustainable alternative for halogenation reactions. chim.it Future work could explore the electrochemical iodination of a 3-methyl-1H-indazole precursor, using electricity as a traceless reagent to install the iodine atom at the C5-position.
| Methodology | Traditional Approach | Future Perspective | Key Advantages of Future Approach |
|---|---|---|---|
| Iodination | Molecular Iodine (I₂) with strong bases (e.g., KOH) in polar solvents like DMF. chim.it | Catalytic iodination, enzymatic iodination, or electrochemical methods. | Reduced waste, milder reaction conditions, improved safety. |
| Process Type | Batch processing. | Continuous flow chemistry. | Enhanced control, scalability, safety, and reproducibility. |
| Overall Strategy | Multi-step synthesis with protecting groups. | One-pot reactions, direct C-H functionalization. | Increased efficiency, reduced cost, better atom economy. |
Application of Advanced Spectroscopic and Structural Techniques for Deeper Insights
While standard techniques like ¹H and ¹³C NMR are fundamental for characterizing indazole derivatives jmchemsci.com, future research will benefit from the application of more sophisticated methods to gain deeper insights into the structure, dynamics, and electronic properties of this compound.
Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. Furthermore, solid-state NMR could provide valuable information about the compound's structure and intermolecular interactions in the crystalline state.
X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive proof of its three-dimensional architecture, including bond lengths, bond angles, and crystal packing. This is essential for understanding its physical properties and for computational modeling. X-ray structures have been reported for other indazole derivatives, highlighting the utility of this technique. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS will be indispensable for confirming the elemental composition with high accuracy, which is critical for verifying the identity of newly synthesized compounds. nih.gov
Computational Spectroscopy: The combination of experimental spectroscopic data with theoretical calculations (e.g., GIAO calculations of NMR shifts) can provide a powerful tool for structural verification and for understanding the electronic effects of the iodo and methyl substituents on the indazole ring. nih.gov
Integration of Artificial Intelligence and Machine Learning in Computational Studies
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools offer exciting future possibilities.
Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of this compound and its hypothetical derivatives. This includes predicting reactivity, solubility, and potential biological activity, thereby guiding experimental efforts.
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound, potentially uncovering pathways that are not obvious to human chemists. These tools can also help in optimizing reaction conditions to maximize yield and minimize byproducts.
De Novo Drug Design: By learning from vast libraries of known bioactive molecules, generative AI models could design novel derivatives of this compound with enhanced activity for specific biological targets, such as protein kinases, which are often targeted by indazole-based drugs.
Exploration of Unprecedented Reactivity Modes and Chemical Transformations
The unique combination of functional groups in this compound provides a platform for exploring novel chemical reactions. The iodine atom at the C5-position is a particularly valuable handle for synthetic transformations.
Advanced Cross-Coupling Reactions: The C-I bond is an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. chemimpex.comalfa-chemical.com Future research will focus on employing novel catalysts (e.g., those based on earth-abundant metals) and expanding the scope of coupling partners to build complex molecular architectures that were previously inaccessible.
C-H Activation: Direct functionalization of the C-H bonds on the indazole ring or the methyl group represents a highly atom-economical strategy. Future studies could explore methodologies for the selective activation and transformation of these bonds to introduce new functional groups.
Photoredox and Electrochemical Reactions: The use of light or electricity to drive chemical reactions offers new avenues for reactivity. Future work could investigate photoredox-catalyzed or electrochemical transformations of this compound to achieve unique chemical modifications under mild conditions.
Regioselective N-Functionalization: A persistent challenge in indazole chemistry is controlling the regioselectivity of reactions at the N-1 versus the N-2 position. beilstein-journals.org Developing novel protocols that allow for the selective functionalization of either nitrogen atom in this compound remains a significant goal, as the position of the substituent can dramatically influence the molecule's biological and physical properties. jmchemsci.com
| Reactive Site | Reaction Type | Potential Products | Future Research Focus |
|---|---|---|---|
| C5-Iodo Group | Suzuki Coupling | 5-Aryl-3-methyl-1H-indazoles | Use of novel boronic acids/esters; green catalysts. |
| C5-Iodo Group | Sonogashira Coupling | 5-Alkynyl-3-methyl-1H-indazoles | Copper-free conditions; asymmetric catalysis. |
| N-H Group | N-Alkylation/Arylation | 1- or 2-Substituted-5-iodo-3-methyl-indazoles | Developing highly regioselective methods. beilstein-journals.org |
| C-H Bonds | C-H Activation | Functionalization at other ring positions | Catalyst development for high selectivity. |
Expanding Utility in Interdisciplinary Fields beyond Traditional Organic Synthesis
The structural features of this compound make it a promising candidate for applications in various interdisciplinary fields. The indazole scaffold is a "privileged" structure in medicinal chemistry and is found in numerous therapeutic agents. beilstein-journals.orgrsc.org
Medicinal Chemistry: Indazole derivatives are well-known as potent kinase inhibitors used in cancer therapy. Future research will involve synthesizing libraries of derivatives based on the this compound core and screening them for activity against a wider range of kinases and other biological targets, potentially leading to new treatments for cancer, inflammatory conditions, or neurodegenerative diseases. chemimpex.com
Materials Science: The rigid, aromatic nature of the indazole ring suggests potential applications in materials science. Derivatives could be explored as building blocks for organic light-emitting diodes (OLEDs), organic semiconductors, or advanced polymers with unique thermal or photophysical properties. chemimpex.com
Agrochemicals: The biological activity of indazole-containing compounds extends to agriculture. chemimpex.com Future work could focus on developing novel herbicides, fungicides, or pesticides derived from this compound, aiming for high efficacy and low environmental impact.
Chemical Biology: As a versatile scaffold, this compound could be used to design chemical probes to study biological processes. By attaching fluorescent tags or affinity labels (often via cross-coupling to the iodo group), researchers can create tools to investigate enzyme function and cellular signaling pathways. chemimpex.com
Q & A
Q. What are the common synthetic routes for preparing 5-Iodo-3-methyl-1H-indazole?
Methodological Answer: Synthesis typically involves iodination of a pre-functionalized indazole precursor. For example, 3-methyl-1H-indazole can undergo electrophilic iodination using iodine monochloride (ICl) or KI with an oxidizing agent (e.g., H₂O₂) in a polar solvent like DMF. A related approach for nitro-substituted indazoles involves iodination under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours . Methylation, if required, can precede iodination via alkylation reagents like methyl iodide in the presence of a base.
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Iodination | KI, H₂O₂, HCl | DMF | 80 | 8 | 65–75 |
| Methylation | CH₃I, K₂CO₃ | DMF | 60 | 6 | 70–80 |
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer: A combination of spectroscopic and analytical methods is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO-d₆ to confirm methyl (δ ~2.5 ppm) and indazole ring protons (δ 7.0–8.5 ppm). Iodo substituents cause deshielding of adjacent carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.00 for C₈H₇IN₂⁺) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX or WinGX for refinement of single-crystal data .
Q. What are the typical chemical reactions of this compound in medicinal chemistry?
Methodological Answer: The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to generate biaryl derivatives. Substitution reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C) are also common. For example, sodium azide can replace iodine to form 5-azido-3-methyl-1H-indazole, a precursor for click chemistry .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. Exact exchange functionals improve accuracy for thermochemical properties like bond dissociation energies . For iodine-containing systems, relativistic pseudopotentials are recommended to account for heavy-atom effects.
Table 2: DFT Parameters for Electronic Analysis
| Functional | Basis Set | Solvent Model | Relativistic Treatment |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | PCM (DMSO) | Effective Core Potential |
Q. What strategies are recommended for resolving contradictions in experimental data during the synthesis of halogenated indazoles?
Methodological Answer: Contradictions (e.g., unexpected byproducts, inconsistent yields) require systematic analysis:
- Control Experiments : Repeat reactions with purified starting materials to rule out impurities.
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates.
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values to confirm structural assignments .
Q. How can crystallographic software tools like SHELX be utilized in structural analysis of this compound derivatives?
Methodological Answer: SHELX suites (e.g., SHELXL, SHELXS) enable refinement of X-ray diffraction data. Key steps:
Q. What are the considerations for optimizing palladium-catalyzed cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings; ligand choice (e.g., XPhos) improves efficiency.
- Solvent/Base : Use toluene/EtOH with Na₂CO₃ or Cs₂CO₃ for deprotonation.
- Temperature : Microwave-assisted heating (120°C) reduces reaction time to 1–2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
